molecular formula C14H16N2O4S B3175772 Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate CAS No. 959264-29-0

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate

Cat. No.: B3175772
CAS No.: 959264-29-0
M. Wt: 308.35 g/mol
InChI Key: IMNNKYOAVIRAPZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry. This hybrid compound features a 5-methoxy-benzimidazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. This core is functionally linked to a reactive beta-ketoester moiety, providing two versatile reactive sites for further chemical modification—the ketone and the ester carbonyl groups. The presence of the thioether bridge enhances the molecule's stability and influences its electronic properties, making it a valuable intermediate for constructing more complex, drug-like molecules. In pharmaceutical research, this compound serves as a crucial precursor in the synthesis of potential therapeutic agents. Its molecular architecture suggests utility in projects targeting a range of diseases, given the established importance of benzimidazole derivatives in creating protease inhibitors, kinase inhibitors, and agents targeting various receptors. The beta-ketoester portion allows for derivatization into diverse heterocyclic systems or can be used to introduce specific pharmacophores, thereby aiding in the exploration of structure-activity relationships (SAR) during lead optimization. Researchers will find this compound particularly valuable for generating novel chemical libraries for high-throughput screening or for the rational design of targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-20-13(18)6-9(17)8-21-14-15-11-5-4-10(19-2)7-12(11)16-14/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNNKYOAVIRAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate (Target) 5-methoxy-benzimidazole, thioether, β-keto ester C₁₄H₁₅N₂O₃S Discontinued; structural analogs used in heterocyclic drug synthesis.
Ethyl 4-(benzyloxy)-3-oxobutanoate Benzyloxy, β-keto ester C₁₃H₁₆O₄ Density: 1.115 g/cm³; Boiling point: 113–115°C (0.05 Torr); used in cyclobutane derivatives.
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-dichlorophenyl, β-keto ester C₁₂H₁₂Cl₂O₃ Hazardous; requires safety protocols (GHS).
Ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB) Thiazole, hydrazone, β-keto ester C₁₅H₁₆N₃O₃S Precursor for analgesic/anti-inflammatory thiazole derivatives.
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid Benzimidazole, hydroxyethyl, butanoic acid C₂₂H₂₇N₃O₃ Synthesized via NaOH hydrolysis; potential for carboxylate-based drug delivery.

Key Structural and Functional Comparisons

Core Heterocycle Variations Benzimidazole vs. Thiazole: The target compound’s benzimidazole core (electron-rich due to fused benzene and imidazole) contrasts with thiazole derivatives (e.g., THB), which exhibit distinct electronic properties and bioactivity. Thiazoles are often prioritized for antimicrobial and anti-inflammatory applications , whereas benzimidazoles are explored for antitumor and antiviral roles . Substituent Effects: The 5-methoxy group on the benzimidazole ring enhances lipophilicity and metabolic stability compared to unsubstituted analogs. In contrast, the dichlorophenyl substituent in Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate introduces electronegative effects, increasing reactivity and toxicity .

Functional Group Contributions β-Keto Ester: Common to all compounds, this group enables keto-enol tautomerism, facilitating nucleophilic reactions. Ethyl 4-(benzyloxy)-3-oxobutanoate leverages this for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives , while the target compound’s thioether linkage may enhance metal-binding capacity or modulate bioavailability. Thioether vs.

Safety and Commercial Status The target compound is discontinued , whereas analogs like Ethyl 4-(benzyloxy)-3-oxobutanoate remain available for research. Safety data for Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate highlight risks requiring stringent handling protocols , underscoring the impact of halogen substituents on hazard profiles.

Synthetic Utility

  • THB derivatives are synthesized via hydrazone formation under reflux , whereas benzimidazole analogs (e.g., ) employ hydrolysis and pH adjustment. The target compound’s synthesis likely parallels these methods but with benzimidazole-thiol intermediates.

Research Findings and Gaps

  • Pharmacological Data: Limited evidence exists on the target compound’s bioactivity.
  • Physical Properties: Key data (e.g., melting point, solubility) for the target compound are absent in the evidence, hindering direct comparison with analogs like Ethyl 4-(benzyloxy)-3-oxobutanoate, which has well-documented properties .

Biological Activity

Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate, a synthetic organic compound classified as a benzimidazole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₆N₂O₄S
  • Molecular Weight : 308.35 g/mol
  • CAS Number : 959264-29-0

The compound features a thioether linkage and an ester functionality, which contribute to its unique chemical reactivity and biological activity compared to other benzimidazole derivatives .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with formic acid under acidic conditions.
  • Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
  • Esterification : Esterification with ethyl acetoacetate under basic conditions to yield the final product .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound has shown significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of DNA gyrase and DHFR
Escherichia coliNot specifiedDisruption of cell wall synthesis
Candida albicansNot specifiedInduction of apoptosis in fungal cells

In vitro studies demonstrated that this compound exhibits both bactericidal and fungicidal activities, effectively inhibiting biofilm formation in pathogenic isolates .

Anticancer Activity

The benzimidazole core is known for its anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation:

  • Cell Lines Tested : Various cancer cell lines including breast, prostate, and colon cancer cells.
  • Findings : The compound showed dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated the structure–activity relationship (SAR) of benzimidazole derivatives, including this compound. The results indicated that modifications in the thioether group significantly enhanced antimicrobial potency against resistant strains .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between this compound and target proteins such as DNA gyrase. These studies revealed favorable binding affinities, suggesting that the compound may act as a competitive inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving ethyl 4-chloro-3-oxobutanoate and substituted benzimidazole precursors. Key steps include:

  • Using triethylamine (Et₃N) in a DMF-H₂O solvent system to facilitate nucleophilic substitution at the β-keto ester moiety .
  • Optimizing reaction temperature (typically 60–80°C) and time (12–24 hours) to achieve yields >70% .
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use NMR (¹H and ¹³C) to verify the benzimidazole-thioether linkage and ester functionality. For example, the methoxy group at the 5-position of benzimidazole appears as a singlet near δ 3.8 ppm in ¹H NMR .
  • Purity assessment : High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Crystallinity : X-ray diffraction (XRD) for solid-state structure determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions in bioactivity data (e.g., anti-inflammatory vs. inconsistent kinase inhibition) may arise from:

  • Variability in assay conditions : Standardize assays using recombinant protein kinases (e.g., MAPK or JAK families) under controlled ATP concentrations .
  • Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) and design prodrug analogs .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .

Q. What strategies are effective in modifying the compound’s structure to enhance target selectivity?

  • Methodological Answer :

  • Substitution at the benzimidazole core : Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) at the 5-position to improve interactions with hydrophobic kinase pockets .
  • Ester group replacement : Replace the ethyl ester with a tert-butyl or morpholinoethyl group to modulate solubility and metabolic stability .
  • Thioether linker optimization : Replace the sulfur atom with sulfoxide or sulfone groups to alter electronic properties and binding affinity .

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase profiling : Use high-throughput kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to identify primary targets .
  • Molecular docking : Perform in silico simulations with crystallized kinase structures (e.g., PDB 1UW) to predict binding modes .
  • Cellular pathway analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects (e.g., NF-κB or AP-1 pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate

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